molecular formula C12H16N2O9 B1217485 Methyluridine-5-oxyacetic acid CAS No. 66536-81-0

Methyluridine-5-oxyacetic acid

Cat. No.: B1217485
CAS No.: 66536-81-0
M. Wt: 332.26 g/mol
InChI Key: WZRYXYRWFAPPBJ-PNHWDRBUSA-N
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Description

Methyluridine-5-oxyacetic acid is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic codes by facilitating non-Watson-Crick base pairing at the anticodon wobble position. This modification enhances the decoding capabilities of tRNA, allowing for more efficient and accurate protein synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyluridine-5-oxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemical research, Methyluridine-5-oxyacetic acid serves as a model compound to study nucleoside modifications. Researchers investigate how these modifications affect RNA structure and function. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for exploring its reactivity and potential derivatives.

Table 1: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxide, potassium permanganateCarboxylic acid derivatives
ReductionSodium borohydride, lithium aluminum hydrideAlcohols or amines
SubstitutionAmines, thiolsModified nucleosides

Biology

In biological research, this compound is pivotal for understanding tRNA modifications and their roles in protein synthesis. Studies have shown that specific enzymes such as Trm9 in Saccharomyces cerevisiae catalyze the esterification of modified uridine nucleotides, impacting translational fidelity under stress conditions . The presence of this modified nucleoside in tRNA enhances its ability to read multiple codons, thereby increasing the efficiency of translation.

Case Study: Role in Salmonella enterica

Research on Salmonella enterica has demonstrated that tRNA containing this compound can decode multiple proline codons effectively. The presence of this modification significantly improves the efficiency of reading codons that end with U or C . This highlights the importance of this compound in bacterial translation systems.

Medicine

In the medical field, this compound is being explored for its potential therapeutic applications. Modifications to mRNA using this compound can reduce immunogenicity and enhance efficacy in mRNA vaccines and therapies. The ability to engineer mRNA with reduced innate immunogenicity is critical for developing effective treatments against various diseases .

Table 2: Potential Therapeutic Applications

ApplicationDescription
mRNA VaccinesEnhanced stability and reduced immunogenicity
Gene TherapyImproved delivery mechanisms for therapeutic genes
Antiviral TreatmentsTargeting viral RNA modifications

Mechanism of Action

Methyluridine-5-oxyacetic acid exerts its effects by modifying the wobble position of tRNA, enhancing its ability to pair with multiple codons. This modification is catalyzed by specific enzymes, such as carboxymethyl transferases and methyltransferases. The modified tRNA can then participate in more efficient and accurate translation of the genetic code, ensuring proper protein synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific modification at the 5-position of uridine, which significantly enhances the decoding capabilities of tRNA. This modification allows for more efficient and accurate protein synthesis, distinguishing it from other similar compounds .

Biological Activity

Methyluridine-5-oxyacetic acid (also known as 5-carboxymethoxyuridine or cmo5U) is a modified nucleoside that plays a crucial role in the biological processes of various organisms, particularly in the context of tRNA modifications. This article delves into the biological activity of this compound, highlighting its significance in molecular biology, its biosynthesis, and its functional implications.

Overview of this compound

This compound is a derivative of uridine that features a carboxymethoxy group at the 5-position. It is primarily found in bacterial tRNA, where it contributes to the accuracy and efficiency of protein synthesis by enhancing codon recognition and translation fidelity.

Biosynthesis

The biosynthesis of this compound involves several enzymatic steps from its precursor, 5-hydroxyuridine. The process can be summarized as follows:

  • Hydroxylation : 5-hydroxyuridine is produced from uridine through hydroxylation at the C5 position.
  • Carboxymethylation : The enzyme CmoB catalyzes the conversion of 5-hydroxyuridine to 5-carboxymethoxyuridine using a unique metabolite known as carboxymethyl-SAM (cxSAM) as a carboxymethyl donor.
  • Methylation : In certain tRNA species, CmoM further methylates cmo5U to form methylated derivatives, which are integral for tRNA function in translation.

Role in tRNA Function

This compound is critical for the wobble position (position 34) in tRNA molecules. This modification allows tRNAs to recognize multiple codons during translation, thus enhancing the efficiency of protein synthesis. Research indicates that:

  • Codon Recognition : cmo5U facilitates the recognition of A- and G-ending codons while having a reduced ability to read U-ending codons. This specificity is vital for maintaining translational accuracy .
  • Translation Efficiency : Studies have shown that tRNAs containing cmo5U exhibit improved reading rates for certain codons, such as GCG and GCC, compared to their unmodified counterparts .

Antioxidant Properties

Recent studies have suggested that modifications like this compound may also possess antioxidant properties, although this area requires further exploration. The presence of such modifications could play a role in cellular responses to oxidative stress, potentially influencing gene expression and cellular metabolism .

Study on Codon Recognition

In a detailed study examining the role of cmo5U in E. coli, researchers demonstrated that mutations affecting cmoB (the gene responsible for synthesizing this compound) led to significant reductions in growth rates and translation efficiency. The results indicated that while overexpression of certain tRNAs could compensate for the lack of cmo5U, normal growth conditions severely hindered performance without this modification .

Metabolomic Profiling

Another study utilized high-resolution mass spectrometry to profile bioactive compounds in various fruits and identified similar modifications related to uridine derivatives. This research highlighted the importance of structural modifications in enhancing bioactivity and potential health benefits .

Comparative Analysis Table

Modification Function Organism Impact on Translation
MethyluridineEnhances codon recognitionE. coliImproved reading of G-ending codons
This compoundCritical for wobble positionB. subtilisEssential for accurate translation
5-HydroxyuridinePrecursor to methylated formsVarious bacteriaSupports initial tRNA modification

Properties

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRYXYRWFAPPBJ-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216722
Record name Methyluridine-5-oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66536-81-0
Record name Methyl [(1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidinyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66536-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyluridine-5-oxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066536810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyluridine-5-oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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